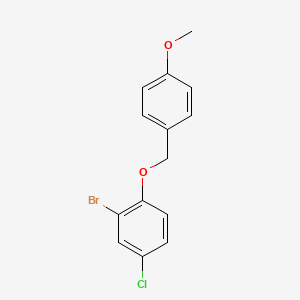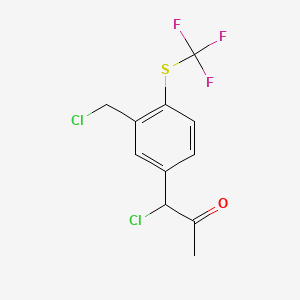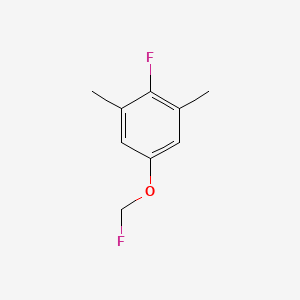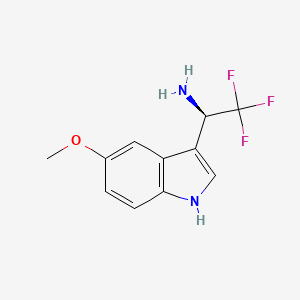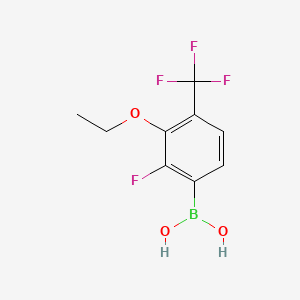
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.
Major Products: The major products of these reactions are biaryl or aryl-alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The primary mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison: While all these compounds share the trifluoromethyl and boronic acid functionalities, (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the ethoxy and fluoro substituents. These groups can significantly alter the electronic properties and steric profile of the compound, leading to differences in reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C9H9BF4O3 |
|---|---|
Peso molecular |
251.97 g/mol |
Nombre IUPAC |
[3-ethoxy-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-8-5(9(12,13)14)3-4-6(7(8)11)10(15)16/h3-4,15-16H,2H2,1H3 |
Clave InChI |
GMYGTPSPQKOVCM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C(F)(F)F)OCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


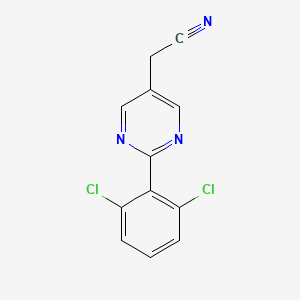
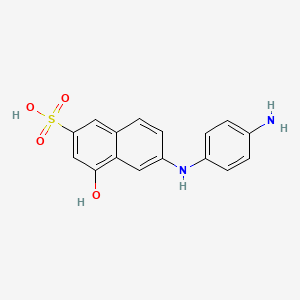

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
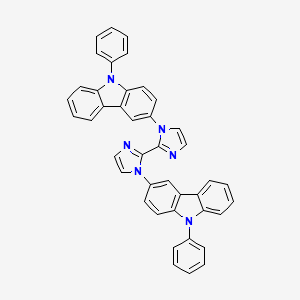
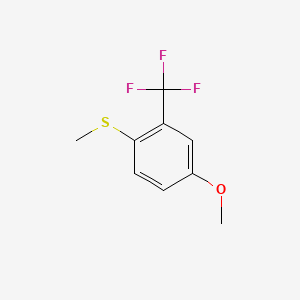
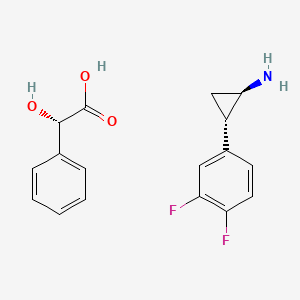
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)
